molecular formula C12H14BrN3 B7793993 6-bromo-N-tert-butylquinazolin-4-amine

6-bromo-N-tert-butylquinazolin-4-amine

Cat. No.: B7793993
M. Wt: 280.16 g/mol
InChI Key: FPHKONPHDBUOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-tert-butylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-tert-butylquinazolin-4-amine typically involves the cyclization of ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. This cascade cyclization reaction proceeds smoothly to generate the desired product in moderate to excellent yields with good functional group compatibility .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of TMSBr as an acid-promoter in the cyclization process is a key step in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-tert-butylquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-bromo-N-tert-butylquinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-tert-butylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-N-tert-butylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-12(2,3)16-11-9-6-8(13)4-5-10(9)14-7-15-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHKONPHDBUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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